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Compound of Interest

Compound Name: 4-Methylcyclopentene

Cat. No.: B168065 Get Quote

A comprehensive comparison of experimental and calculated spectroscopic data is essential

for the structural elucidation and verification of organic compounds such as 4-
methylcyclopentene. This guide provides a detailed analysis of its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, contrasting experimentally

obtained values with theoretical predictions.

Spectroscopic Data Comparison
The following tables summarize the available experimental spectroscopic data for 4-
methylcyclopentene and outline the basis for theoretically calculated values.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental shifts are measured in a solvent, while calculations are often performed on the

molecule in a simulated environment.
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Carbon Atom

Experimental

Chemical Shift (δ,

ppm)

Calculated Chemical

Shift (δ, ppm)
Methodology

C1 / C2 (Olefinic) 131.0
Prediction based on

DFT

Gauge-Independent

Atomic Orbital (GIAO)

method with Density

Functional Theory

(DFT), often using

functionals like

mPW1PW91 or

WP04.[1]

C3 / C5 (Allylic) 39.0
Prediction based on

DFT

GIAO method with

DFT.[1]

C4 (Tertiary) 34.1
Prediction based on

DFT

GIAO method with

DFT.[1]

Methyl 20.8
Prediction based on

DFT

GIAO method with

DFT.[1]

Experimental data sourced from spectral databases.[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy reveals information about the hydrogen atoms in a molecule. Predicting

proton spectra accurately requires sophisticated computational models that account for

conformational flexibility.[3]
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Proton(s)

Experimental

Chemical Shift (δ,

ppm)

Calculated Chemical

Shift (δ, ppm)
Methodology

H1 / H2 (Olefinic) ~5.6
Prediction based on

DFT

GIAO method with

DFT, often requiring

empirical corrections

or specialized

functionals like WP04

for high accuracy.[3]

Allylic & Tertiary

Protons
1.8 - 2.5

Prediction based on

DFT

GIAO method with

DFT.[3]

Methyl Protons ~1.0
Prediction based on

DFT

GIAO method with

DFT.[3]

Note: Specific experimental ¹H NMR peak values for 4-methylcyclopentene are not readily

available in the provided search results but are estimated based on typical values for similar

structures.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation corresponding to vibrational transitions.
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Vibrational Mode
Experimental

Frequency (cm⁻¹)

Calculated

Frequency (cm⁻¹)
Methodology

C=C Stretch (Olefinic) ~1650
Prediction based on

DFT

DFT calculations (e.g.,

using the B3LYP

functional) are used to

compute vibrational

frequencies.[4][5]

Calculated harmonic

frequencies are often

scaled by an empirical

factor to better match

experimental

anharmonic values.

=C-H Stretch

(Olefinic)
~3025

Prediction based on

DFT

DFT calculations with

scaling.[4][6]

C-H Stretch (Aliphatic) 2840 - 2950
Prediction based on

DFT

DFT calculations with

scaling.[4][6]

Experimental data for similar structures like 4-methylcyclohexene suggest these characteristic

peaks.[6][7]

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-

energy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratio

(m/z) of the molecular ion and its fragments provides information about the molecular weight

and structure.
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Ion Experimental (m/z) Calculated (m/z) Methodology

[M]⁺ (Molecular Ion) 82 82.07825

The calculated value

is the exact mass

based on the isotopic

composition of the

molecular formula

(C₆H₁₀).[2][8]

[M-CH₃]⁺ 67 67.05475

The primary fragment

is often the loss of a

methyl group, leading

to a stable allylic

carbocation.

Fragmentation

pathways can be

predicted based on

chemical principles,

but precise

abundance

calculations are

complex.

Experimental fragmentation data is available from the NIST Mass Spectrometry Data Center.[2]

[8]

Protocols
Experimental Protocols

NMR Spectroscopy (¹H and ¹³C):

A sample of 4-methylcyclopentene (5-10 mg) is dissolved in a deuterated solvent (e.g.,

CDCl₃, ~0.5 mL) in an NMR tube.

A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ =

0.00 ppm).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Methylcyclopentene
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1759815&Units=SI&Mask=1E9F
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methylcyclopentene
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1759815&Units=SI&Mask=1E9F
https://www.benchchem.com/product/b168065?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz).

Data is processed using appropriate software, involving Fourier transformation, phase

correction, and baseline correction.

IR Spectroscopy:

For a liquid sample, a thin film is prepared by placing a drop of 4-methylcyclopentene
between two salt plates (e.g., NaCl or KBr).

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a

drop of the sample directly on the ATR crystal.

The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer,

typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS):

The sample is injected into a Gas Chromatograph (GC) to separate it from any impurities.

The separated compound is then introduced into the ion source of a Mass Spectrometer

(MS).

Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV.

The resulting ions are separated by a mass analyzer (e.g., quadrupole) and detected to

generate the mass spectrum.[2]

Computational Protocols
Geometry Optimization:

The 3D structure of 4-methylcyclopentene is built using molecular modeling software.

An initial geometry optimization and conformational search are performed.

The structure is then optimized at a higher level of theory, commonly using Density

Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[3]
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Spectroscopic Calculations:

NMR: Using the optimized geometry, NMR chemical shifts are calculated using the GIAO

method with a DFT functional (e.g., mPW1PW91/6-31G(d,p)).[1] An implicit solvent model

(e.g., PCM) can be included to better simulate experimental conditions.[3]

IR: Vibrational frequencies are calculated from the second derivatives of the energy with

respect to nuclear positions at the optimized geometry.[4] The resulting harmonic

frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for

anharmonicity and other systematic errors.[9]

Workflow Visualization
The following diagram illustrates the workflow for comparing experimental and computational

spectroscopic data for molecular structure validation.
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Caption: Workflow for structural validation via spectroscopic data comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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